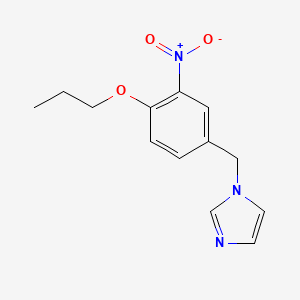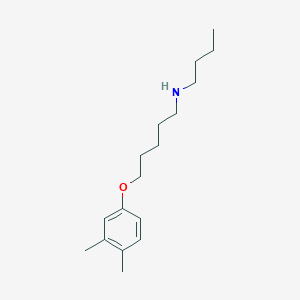
2-methyl-1-(2-phenylbutanoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(2-phenylbutanoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as MPBP and has been widely studied for its potential use as a research chemical. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
The exact mechanism of action of 2-methyl-1-(2-phenylbutanoyl)piperidine is not fully understood. However, it has been suggested that the compound acts as a dopamine reuptake inhibitor, similar to other piperidine derivatives such as MDPV. This results in an increase in dopamine levels in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have various effects on the central nervous system, including increased locomotor activity, hyperthermia, and increased heart rate. It has also been found to have anxiogenic effects, leading to increased anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-1-(2-phenylbutanoyl)piperidine in lab experiments include its potential as a tool for investigating the mechanisms of action of various neurotransmitters and their receptors. The compound has also been found to have various biochemical and physiological effects, making it a valuable tool for studying the central nervous system.
However, the limitations of using this compound in lab experiments include its potential for abuse and addiction. The compound has been found to have similar effects to other piperidine derivatives, which are known to be highly addictive and potentially dangerous.
Zukünftige Richtungen
For research on 2-methyl-1-(2-phenylbutanoyl)piperidine include further investigation into its mechanisms of action and potential applications in the field of neuroscience. The compound has shown promise as a tool for studying the central nervous system and could potentially be used in the development of new treatments for various neurological disorders.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, particularly in the field of neuroscience. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying the central nervous system. Further research is needed to fully understand the mechanisms of action of the compound and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of 2-methyl-1-(2-phenylbutanoyl)piperidine involves the reaction of 2-phenylbutyryl chloride with piperidine in the presence of a base. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(2-phenylbutanoyl)piperidine has been extensively studied for its potential use in scientific research. The compound has been found to have various applications in the field of neuroscience, particularly in the study of the central nervous system. It has been used to investigate the mechanisms of action of various neurotransmitters and their receptors.
Eigenschaften
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-15(14-10-5-4-6-11-14)16(18)17-12-8-7-9-13(17)2/h4-6,10-11,13,15H,3,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQQCDDDKDUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)

![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)

![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)



![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)



![4-methoxy-1-methyl-8-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]-2(1H)-quinolinone](/img/structure/B4920973.png)
